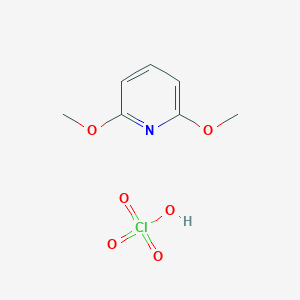
2,6-Dimethoxypyridine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxypyridine is a chemical compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the 2nd and 6th positions of the pyridine ring. Perchloric acid, on the other hand, is a strong acid with the formula HClO4. When combined, these compounds can form a complex that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxypyridine can be synthesized through several methods. One common method involves the methylation of 2,6-dihydroxypyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Dimethoxypyridine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethoxypyridine N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to 2,6-dimethoxypiperidine.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include 2,6-dimethoxypyridine N-oxide, 2,6-dimethoxypiperidine, and various substituted pyridines.
Scientific Research Applications
2,6-Dimethoxypyridine and its complexes with perchloric acid have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxypyridine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,6-Dimethylpyridine: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,6-Dimethoxypyridine is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to other similar compounds. The methoxy groups can donate electron density through resonance, making the pyridine ring more nucleophilic and reactive in certain reactions.
Properties
CAS No. |
65840-92-8 |
|---|---|
Molecular Formula |
C7H10ClNO6 |
Molecular Weight |
239.61 g/mol |
IUPAC Name |
2,6-dimethoxypyridine;perchloric acid |
InChI |
InChI=1S/C7H9NO2.ClHO4/c1-9-6-4-3-5-7(8-6)10-2;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5) |
InChI Key |
BOIMBCOXIZLWFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)OC.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




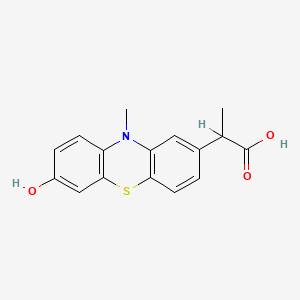
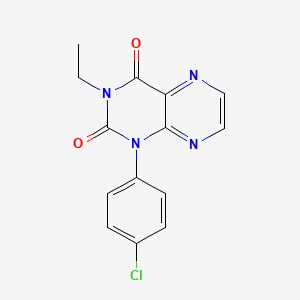

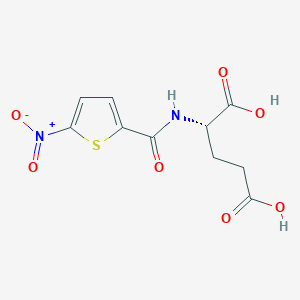
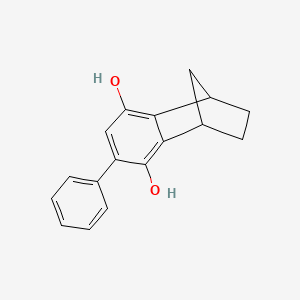
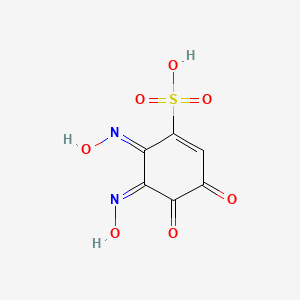
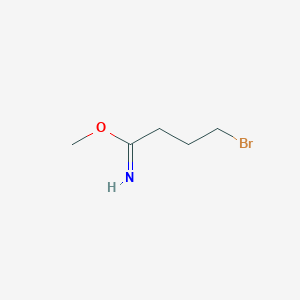
![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)

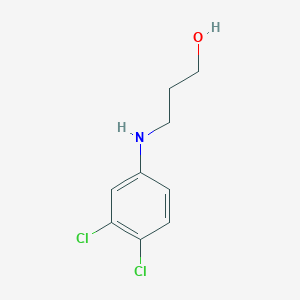
![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)

